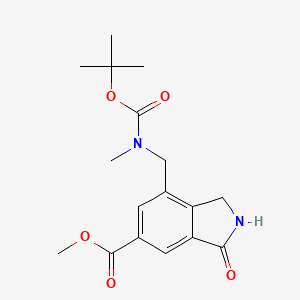

Methyl 7-(((tert-butoxycarbonyl)(methyl)amino)methyl)-3-oxoisoindoline-5-carboxylate

Description

Methyl 7-(((tert-butoxycarbonyl)(methyl)amino)methyl)-3-oxoisoindoline-5-carboxylate is a synthetic intermediate characterized by a 3-oxoisoindoline core. Key structural features include:

- Methyl carboxylate at position 5, which enhances solubility and serves as a reactive site for further derivatization.

- ((tert-Butoxycarbonyl)(methyl)amino)methyl substituent at position 7, where the tert-butoxycarbonyl (BOC) group acts as a protective moiety for the amine functionality. This group is acid-labile, enabling selective deprotection during synthesis .

Properties

Molecular Formula |

C17H22N2O5 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

methyl 7-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-3-oxo-1,2-dihydroisoindole-5-carboxylate |

InChI |

InChI=1S/C17H22N2O5/c1-17(2,3)24-16(22)19(4)9-11-6-10(15(21)23-5)7-12-13(11)8-18-14(12)20/h6-7H,8-9H2,1-5H3,(H,18,20) |

InChI Key |

GZWJJFSWBBOZNA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1=C2CNC(=O)C2=CC(=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(((tert-butoxycarbonyl)(methyl)amino)methyl)-3-oxoisoindoline-5-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable isoindoline derivative with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield and purity. This might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(((tert-butoxycarbonyl)(methyl)amino)methyl)-3-oxoisoindoline-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the Boc-protected amine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 7-(((tert-butoxycarbonyl)(methyl)amino)methyl)-3-oxoisoindoline-5-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action for Methyl 7-(((tert-butoxycarbonyl)(methyl)amino)methyl)-3-oxoisoindoline-5-carboxylate is not well-defined. it is believed to interact with biological molecules through its Boc-protected amine group, which can be deprotected under acidic conditions to reveal a reactive amine. This amine can then participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Key Research Findings

- Synthetic Utility : The BOC group in the target compound aligns with industry standards for intermediates, as seen in tert-butyl ((3-oxoisoindolin-5-yl)methyl)carbamate synthesis .

- Stability : BOC-protected amines generally exhibit superior stability over carbamates (e.g., methyl 5-tert-butyl-1,2-oxazol-3-ylcarbamate in ), which may degrade under basic conditions .

Biological Activity

Methyl 7-(((tert-butoxycarbonyl)(methyl)amino)methyl)-3-oxoisoindoline-5-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its synthesis, biological activity, and relevant research findings, providing a comprehensive overview of its implications in drug development.

Chemical Structure and Synthesis

The molecular formula of this compound is with a molecular weight of approximately 341.39 g/mol. The compound features a complex structure that includes a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines during reactions.

Synthesis Pathway

The synthesis of this compound typically involves several steps, including:

- Protection of Amines : The amine functional groups are protected using Boc anhydride to prevent unwanted reactions.

- Formation of Isoindoline : The core isoindoline structure is constructed through cyclization reactions.

- Esterification : The final product is obtained through esterification processes that link the carboxylic acid to the methyl group.

This multi-step synthesis often requires careful optimization to achieve high yields and purity.

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific biological targets. The presence of the isoindoline moiety suggests potential effects on cellular signaling pathways, possibly influencing apoptosis and cell proliferation.

Antimicrobial Activity

Studies have demonstrated that compounds related to isoindoline derivatives possess significant antimicrobial properties. For instance, derivatives with similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit comparable activity.

Table 1: Biological Activity Summary

Case Studies

- Anticancer Properties : A study investigated the cytotoxic effects of similar isoindoline derivatives on human cancer cell lines. Results indicated that these compounds could induce apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .

- Antibacterial Screening : In another study, derivatives were tested against a panel of bacterial strains. The findings revealed that modifications at the C-7 position significantly enhanced antibacterial activity against resistant strains .

Q & A

Q. What are the recommended synthetic routes for Methyl 7-(((tert-butoxycarbonyl)(methyl)amino)methyl)-3-oxoisoindoline-5-carboxylate?

The synthesis of this compound likely involves multi-step protection-deprotection strategies. For example, tert-butoxycarbonyl (Boc) groups are commonly introduced to protect amine functionalities. A plausible route could involve:

- Step 1 : Condensation of 3-oxoisoindoline-5-carboxylate derivatives with a Boc-protected methylaminomethyl group via reductive amination or nucleophilic substitution.

- Step 2 : Acidic deprotection (e.g., using TFA) to remove Boc groups, followed by methylation. Similar synthetic methodologies are documented for structurally related compounds, such as refluxing with acetic acid and sodium acetate to form crystalline intermediates . Computational reaction path searches (e.g., quantum chemical calculations) can optimize these steps .

Q. How can researchers purify this compound effectively?

Recrystallization from polar aprotic solvents like DMF/acetic acid mixtures is effective for isolating crystalline intermediates, as demonstrated in analogous syntheses of isoindoline derivatives . Membrane separation technologies (e.g., nanofiltration) or column chromatography (silica gel, gradient elution) may further refine purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : To confirm the presence of Boc groups (tert-butyl signals at ~1.4 ppm) and methylamino protons.

- FT-IR : To validate carbonyl stretches (e.g., ester C=O at ~1700 cm⁻¹).

- HPLC-MS : For assessing purity and molecular ion peaks. These methods align with protocols for structurally similar compounds, such as ethyl 5-benzyloxyindole-3-glyoxylate .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach integrates computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent, catalyst) . Machine learning models can further prioritize reaction parameters based on historical data .

Q. How should researchers address contradictory spectral data during characterization?

Contradictions in NMR or mass spectra may arise from rotamers, tautomers, or impurities. Strategies include:

Q. What experimental designs mitigate side reactions during Boc deprotection?

Boc removal under strongly acidic conditions (e.g., HCl/dioxane) risks hydrolyzing ester groups. Alternative approaches:

Q. How can kinetic vs. thermodynamic control influence the synthesis of this compound?

Reflux conditions (thermodynamic control) favor stable intermediates, while lower temperatures (kinetic control) may yield metastable products. For example, prolonged heating during condensation steps (as in Method A of ) promotes crystalline precipitates . Time-resolved studies using stopped-flow techniques or microfluidics can dissect these pathways .

Methodological Challenges and Solutions

Q. How to resolve instability issues during storage?

The ester and Boc groups are prone to hydrolysis under humid conditions. Recommendations:

Q. What strategies differentiate stereoisomers or regioisomers in this compound?

Q. How to design mechanistic studies for side reactions?

Isotopic labeling (e.g., 13C or 15N) tracks reaction pathways. For example, 15N-labeled methylamine can elucidate whether N-methylation occurs via SN2 or reductive amination. In-situ Raman spectroscopy or mass spectrometry provides real-time mechanistic insights .

Ethical and Data Integrity Considerations

Q. How to ensure reproducibility in synthetic protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.